molecular formula C15H19NO4 B13175879 1-{[(Benzyloxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid

Katalognummer: B13175879
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: DRPNUJIQTWFVOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclopropane-substituted amino acids. This compound is characterized by the presence of a cyclopropane ring fused to the amino acid structure, with a benzyloxycarbonyl group and an isopropylamino group attached. It is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyloxycarbonyl and isopropylamino groups. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with a cyclopropanating agent under specific conditions. The benzyloxycarbonyl group can be introduced through a carbamate formation reaction, while the isopropylamino group can be added via an amination reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Wirkmechanismus

The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The isopropylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be compared with other cyclopropane-substituted amino acids, such as:

The uniqueness of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

1-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11(2)16(15(8-9-15)13(17)18)14(19)20-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18)

InChI-Schlüssel

DRPNUJIQTWFVOW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.